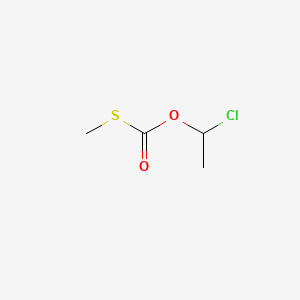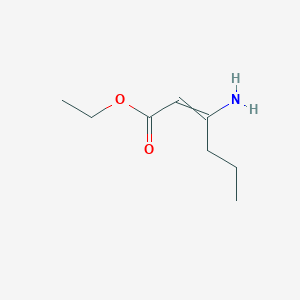
3-(1-benzothiophen-7-yl)-4-methylpyridine
描述
3-(1-benzothiophen-7-yl)-4-methylpyridine is a heterocyclic compound that combines a benzo[b]thiophene moiety with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activity, while the pyridine ring is a common scaffold in pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzothiophen-7-yl)-4-methylpyridine typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzo[b]thiophene derivative in the presence of a palladium catalyst . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
化学反应分析
Types of Reactions
3-(1-benzothiophen-7-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons.
科学研究应用
3-(1-benzothiophen-7-yl)-4-methylpyridine has several scientific research applications:
作用机制
The mechanism of action of 3-(1-benzothiophen-7-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Raloxifene: Used for the treatment of breast cancer.
Zileuton: Used as an anti-inflammatory drug.
Sertaconazole: Used as an antifungal agent.
Uniqueness
3-(1-benzothiophen-7-yl)-4-methylpyridine is unique due to its specific combination of a benzo[b]thiophene moiety and a pyridine ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
3-(1-benzothiophen-7-yl)-4-methylpyridine |
InChI |
InChI=1S/C14H11NS/c1-10-5-7-15-9-13(10)12-4-2-3-11-6-8-16-14(11)12/h2-9H,1H3 |
InChI 键 |
IKUGQTBDSWPOPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoic acid](/img/structure/B8578401.png)












